REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4](F)[C:3]=1[F:15].CN1CCCC1=O.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(N(CC)C(C)C)(C)C>C(OC)(C)(C)C.C1(C)C=CC=CC=1>[CH2:23]([NH:30][C:4]1[C:5]([F:13])=[C:6]([F:12])[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:2]([F:1])[C:3]=1[F:15])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1
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Name
|
|
Quantity
|
41.4 g
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Type
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reactant
|
Smiles
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FC1=C(C(=C(C(=C1C(=O)OC)F)F)F)F
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Name
|
|
Quantity
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36 g
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Type
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reactant
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
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19.8 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
|
Details
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the solution stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting thick yellow slurry was cooled to 2° C. over 25 min.
|
Duration
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25 min
|
Type
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TEMPERATURE
|
Details
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to warm to 18° C.
|
Type
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STIRRING
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Details
|
stirred for 2 hrs
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
It was then heated to 60° C.
|
Type
|
STIRRING
|
Details
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stirred another 2 hs at 58° C.–67° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with water (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene (45 mL) and heptane (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to −20° C.
|
Type
|
CUSTOM
|
Details
|
the crystals were collected
|
Type
|
WASH
|
Details
|
washed with heptane (2×25 mL) and vacuum
|
Type
|
CUSTOM
|
Details
|
dried at 35° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)OC)C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 157 mmol | |
AMOUNT: MASS | 49.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |